Cas no 926-62-5 (Isobutylmagnesium Bromide)

Isobutylmagnesium Bromide structure
Isobutylmagnesium Bromide structure
Nome del prodotto:Isobutylmagnesium Bromide
Numero CAS:926-62-5
MF:C4H9BrMg
MW:161.323261022568
MDL:MFCD00075126
CID:803544
PubChem ID:24860530

Isobutylmagnesium Bromide Proprietà chimiche e fisiche

Nomi e identificatori

    • Magnesium,bromo(2-methylpropyl)-
    • Isobutylmagnesium Bromide
    • ISO-BUTYLMAGNESIUM BROMIDE
    • ISOBUTYLMAGNESIUM BROMIDE 1M THF
    • Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
    • Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal
    • magnesium,2-methanidylpropane,bromide
    • 2.0 M solution in diethyl ether, MkSeal
    • iBuMgBr solution
    • Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
    • isobutylmagnesiumbromide
    • bromo(isobutyl)magnesium
    • iso-butymagnesium bromide
    • isobutyl-magnesium bromide
    • isobutyl magnesium bromide
    • Iso-butyl magnesium bromide
    • 2-methylpropylmagnesiumbromide
    • bromo(2-methylpropyl)magnesium
    • CMWBEISSZHZIMU-UHFFFAOYSA-M
    • OR52618
    • OR320117
    • OR320118
    • Isobutylmagne
    • Bromoisobutylmagnesium
    • Isobutylmagnesium bromide, 1.0 M in THF
    • Bromo(2-methylpropyl)magnesium (ACI)
    • Isobutylmagnesium bromide (6CI)
    • Magnesium, bromoisobutyl- (7CI, 8CI)
    • 2-Methyl-1-propyl magnesium bromide
    • 2-Methylpropylmagnesium bromide
    • MDL: MFCD00075126
    • Inchi: 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1
    • Chiave InChI: CMWBEISSZHZIMU-UHFFFAOYSA-M
    • Sorrisi: Br[Mg]CC(C)C

Proprietà calcolate

  • Massa esatta: 159.97400
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 0
  • Complessità: 15
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.941 g/mL at 25 °C
  • Punto di fusione: 51-53 ºC
  • Punto di ebollizione: 122-123 ºC (0.2 Torr)
  • Punto di infiammabilità: Fahrenheit: -29,2 ° f
    Celsius: -34 ° c
  • PSA: 0.00000
  • LogP: 2.45560
  • Colore/forma: 2.0 M in diethyl ether
  • Solubilità: Non determinato

Isobutylmagnesium Bromide Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS05 GHS07
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H224,H302,H315,H318,H336
  • Dichiarazione di avvertimento: P210,P261,P280,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 1
  • WGK Germania:1
  • Codice categoria di pericolo: 12-19-22-66-67
  • Istruzioni di sicurezza: S16; S26; S36/37/39; S45
  • Identificazione dei materiali pericolosi: F+ Xn
  • Classe di pericolo:4.2
  • Frasi di rischio:R12; R14/15; R19; R22; R34
  • Termine di sicurezza:4.2
  • PackingGroup:I

Isobutylmagnesium Bromide Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Isobutylmagnesium Bromide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D754975-250g
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926-62-5 95%
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$185 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I812120-500ml
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abcr
AB137320-250 g
Isobutylmagnesium bromide (17% in Tetrahydrofuran, ca. 1mol /L); .
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€207.50 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Isobutylmagnesium Bromide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii
Mori, Kenji; Yang, Chang Yeol, Tetrahedron, 2017, 73(32), 4766-4769

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 min, rt; 1 h, rt; 20 h, rt
Riferimento
Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance
Kurosawa, Wataru; Nakano, Takashi; Amino, Yusuke, Bioscience, 2017, 81(2), 211-221

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 4 h, reflux
Riferimento
Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane
Tejo, Ciputra; See, Yang Feng Anders; Mathiew, Mitch; Chan, Philip Wai Hong, Organic & Biomolecular Chemistry, 2016, 14(3), 844-848

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Riferimento
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

Synthetic Routes 5

Condizioni di reazione
Riferimento
Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters
Patel, Kaushalendra; Lanke, Veeranjaneyulu; Marek, Ilan, Journal of the American Chemical Society, 2022, 144(16), 7066-7071

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 - 45 °C; 2 h, 45 °C
Riferimento
Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands
Kawazu, Ryohei; Torigoe, Takeru ; Kuninobu, Yoichiro, Angewandte Chemie, 2022, 61(22),

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines
Chen, Chen; Bao, Yinwei; Zhao, Jinghui; Zhu, Bolin, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-Sulfonylimines
Nishimura, Takahiro; Nagai, Tomotaka; Takechi, Ryosuke; Ebe, Yusuke, Synthesis, 2016, 48(16), 2612-2618

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, 60 °C
Riferimento
Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products
Villadsen, Nikolaj L.; Jacobsen, Kristian M. ; Keiding, Ulrik B.; Weibel, Esben T.; Christiansen, Bjoern; et al, Nature Chemistry, 2017, 9(3), 264-272

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality
Boukattaya, Fatma; Daoud, Amal; Boeda, Fabien; Pearson-Long, Morwenna S. M.; Gharsallah, Neji; et al, Medicinal Chemistry (Sharjah, 2019, 15(3), 257-264

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1.5 h, 60 °C
Riferimento
One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene
Lee, Seok Beom; Jang, Yoonkyung; Ahn, Jiwon; Chun, Simin; Oh, Dong-Chan ; et al, Organic Letters, 2020, 22(21), 8382-8386

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C
Riferimento
Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalysts
Keraani, Adel; Nasser, Ghassan; Shahane, Saurabh; Renouard, Thierry; Bruneau, Christian ; et al, Comptes Rendus Chimie, 2017, 20(7), 717-723

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, 50 °C
Riferimento
Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation
, China, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  55 °C; 55 - 60 °C; 55 - 60 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  -10 - -5 °C; 1 h, -10 - -5 °C
Riferimento
Preparation of alkylaniline compounds
, China, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 90 min, reflux
Riferimento
Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analog
Tsakos, Michail; Clement, Lise L.; Schaffert, Eva S.; Olsen, Frank N.; Rupiani, Sebastiano; et al, Angewandte Chemie, 2016, 55(3), 1030-1035

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  Water ;  0 °C; 30 min, rt; 15 min, reflux
Riferimento
Design, synthesis and antimalarial evaluation of novel thiazole derivatives
Bueno, Jose Maria; Carda, Miguel; Crespo, Benigno; Cunat, Ana Carmen; de Cozar, Cristina; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
Riferimento
One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine Catalyst
Deng, Yu; Shi, Xiaohuo; Shi, Guangfa; Lu, Xingyu; Luo, Jisheng ; et al, JACS Au, 2022, 2(12), 2678-2685

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Magnesium ;  rt
Riferimento
Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction
, China, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  70 °C; 70 °C → rt; rt; 2 h, rt
Riferimento
Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donor
Dong, Xu; Cui, Jie; Song, Jian; Han, Ying; Liu, Qing; et al, Chemical Communications (Cambridge, 2017, 53(36), 4903-4906

Isobutylmagnesium Bromide Preparation Products

Isobutylmagnesium Bromide Letteratura correlata

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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:926-62-5)ISOBUTYLMAGNESIUM BROMIDE
sfd6870
Purezza:99%
Quantità:200kg
Prezzo ($):Inchiesta